(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(12)14/h6-8,12-13H,3-5,14H2,1-2H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFKTEBHFWDXAF-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCC2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCC[C@H]2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1r,2s 2 3,5 Dimethylphenyl Cyclopentan 1 Amine
Diastereoselective Synthesis Approaches
Diastereoselective methods are foundational in the synthesis of (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine, aiming to control the relative stereochemistry of the two stereocenters on the cyclopentane (B165970) ring. These strategies often begin with either a pre-existing stereocenter that directs the formation of a new one or the simultaneous formation of both centers in a controlled manner.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are powerful tools for inducing diastereoselectivity. These molecules are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed to yield the enantiomerically enriched product. wikipedia.org For the synthesis of the target compound, strategies involving auxiliaries such as Evans' oxazolidinones or pseudoephedrine amides are particularly relevant. wikipedia.orgnih.govharvard.edu
The general approach involves attaching a cyclopentene (B43876) carboxylic acid precursor to the chiral auxiliary. The subsequent conjugate addition of a 3,5-dimethylphenyl group (utilizing an organocuprate reagent, for example) is directed by the steric bulk of the auxiliary, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to yield the chiral carboxylic acid, which can be converted to the target amine via a Curtius rearrangement or similar transformation. Pseudoephenamine has emerged as a practical alternative to pseudoephedrine, offering comparable or superior diastereoselectivities without the regulatory restrictions associated with pseudoephedrine. nih.govharvard.edu
Table 1: Comparison of Common Chiral Auxiliaries in Diastereoselective Synthesis
| Chiral Auxiliary | Typical Substrate | Key Transformation | Typical Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Evans Oxazolidinones | N-Acyl Imides | Alkylation, Aldol (B89426) Reactions | >99:1 | wikipedia.org |
| Pseudoephedrine | Amides | α-Alkylation | >95:5 | wikipedia.orgharvard.edu |
| Pseudoephenamine | Amides | Alkylation (esp. for quaternary centers) | >95:5 | nih.govharvard.edu |
| Camphorsultam | N-Acyl Derivatives | Diels-Alder, Alkylation | >98:2 | google.com |
Stereocontrolled Cyclopentane Ring Formation
Constructing the cyclopentane ring with the desired trans stereochemistry between the aryl and amino groups is a critical challenge. Various cycloaddition and annulation strategies have been developed to address this. One-pot multicatalytic cascade reactions, for instance, can form densely functionalized cyclopentanone (B42830) precursors with high stereocontrol. nih.gov A common strategy involves an asymmetric Michael addition followed by an intramolecular cyclization, such as an aldol or benzoin (B196080) reaction, to forge the five-membered ring. nih.gov
Phosphine-catalyzed [3+2] annulations and other cycloaddition reactions provide another powerful route to polysubstituted cyclopentanes. nih.gov These methods combine molecular fragments in a convergent manner, often establishing multiple stereocenters in a single step. For the target molecule, a plausible route involves the reaction of a 3,5-dimethylphenyl-substituted building block with a C2-synthon in a diastereoselective annulation, setting the required 1,2-trans relationship.
Table 2: Methodologies for Stereocontrolled Cyclopentane Ring Synthesis
| Method | Key Precursors | Stereocontrol Element | Outcome | Reference |
|---|---|---|---|---|
| Michael-Aldol Cascade | 1,3-Dicarbonyls, α,β-Unsaturated Aldehydes | Organocatalyst | Functionalized Cyclopentanones | nih.gov |
| [3+2] Cycloaddition | Trimethylenemethane (TMM) equivalents, Alkenes | Ligand on Metal Catalyst | Substituted Cyclopentanes | researchgate.net |
| Nitrone-Alkene Cycloaddition | Alkenyl Sugars, N-Benzylhydroxylamine | Substrate Control | Fused Isoxazolidines (Amine Precursors) | mdpi.com |
| Isocyanide-Based Multicomponent Reaction | Cyclic Hemiacetals, Amines, Isocyanides | Substrate Chirality | Tetrasubstituted Cyclopentenyl Frameworks | nih.gov |
Stereoselective Amine Installation Techniques
Once the 2-(3,5-dimethylphenyl)cyclopentane scaffold is established, the final step is the stereoselective installation of the amine at the C1 position. The stereochemistry of this step is typically directed by the existing C2-aryl stereocenter.
A common precursor for this transformation is the corresponding cyclopentanone. Reductive amination of 2-(3,5-dimethylphenyl)cyclopentanone can provide the desired amine, but controlling the diastereoselectivity can be challenging. A more reliable method involves the reduction of an intermediate oxime or imine, where the reducing agent approaches from the face opposite to the bulky 3,5-dimethylphenyl group, yielding the desired (1R,2S) isomer. Alternatively, the ketone can be stereoselectively reduced to the corresponding cis-alcohol, which is then converted to the amine with inversion of configuration via a Mitsunobu reaction (using an azide (B81097) source like diphenylphosphoryl azide) followed by reduction.
Enantioselective Synthesis Pathways
Enantioselective strategies aim to produce the target (1R,2S) enantiomer directly, bypassing the need for chiral auxiliaries or resolution of racemic mixtures. These methods often rely on chiral catalysts that create a chiral environment for the reaction.
Asymmetric Catalysis (Organo- and Metal-Catalyzed)
Asymmetric catalysis has revolutionized the synthesis of chiral molecules. Both organocatalysis and transition-metal catalysis offer powerful methods for establishing the stereocenters of the target amine with high enantioselectivity.
Organocatalysis: Chiral secondary amines, such as prolinol derivatives, are effective catalysts for asymmetric Michael additions. nih.gov In the context of synthesizing the target molecule, an organocatalyzed Michael addition of a nucleophile to 2-(3,5-dimethylphenyl)cyclopent-2-en-1-one could establish the C2 stereocenter. Alternatively, a cascade reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde bearing the 3,5-dimethylphenyl group can produce a chiral cyclopentanone intermediate with high enantiomeric excess (ee). nih.gov
Metal Catalysis: Transition-metal catalysts, particularly those based on rhodium, ruthenium, iridium, and palladium with chiral ligands, are widely used for asymmetric hydrogenations. A suitable cyclopentene precursor could be asymmetrically hydrogenated to set both stereocenters simultaneously. Another key metal-catalyzed process is the asymmetric Friedel-Crafts reaction, which could be used to directly install the 3,5-dimethylphenyl group onto a cyclopentene scaffold in an enantioselective manner. mdpi.com
Table 3: Asymmetric Catalytic Approaches
| Catalysis Type | Catalyst System Example | Key Reaction | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Organocatalysis | Prolinol TMS Ether | Michael Addition / Intramolecular Benzoin Reaction | Up to 99% | nih.gov |
| Organocatalysis | Cinchona Squaramide | Sulfa-Michael Addition to Cyclobutenes | Up to 99% | nih.gov |
| Metal Catalysis | Ni(cod)₂ / (R)-BINAP | Friedel-Crafts Propargylation | >99% | mdpi.com |
| Metal Catalysis | Pd / Chiral Phosphoramidite | [4+3] Cycloaddition | >99% | researchgate.net |
Enzymatic Synthesis and Biocatalytic Transformations
Biocatalysis offers a highly efficient and environmentally benign approach to chiral amine synthesis. wiley.com Enzymes operate under mild conditions with exceptional levels of stereo-, regio-, and chemoselectivity. core.ac.uknih.gov
For the synthesis of this compound, ω-transaminases (ω-TAs) are particularly suitable enzymes. worktribe.com These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. Using a prochiral ketone, 2-(3,5-dimethylphenyl)cyclopentanone, a stereoselective amination can be achieved to yield the target amine in high enantiomeric purity. wiley.com The choice between an (R)-selective or (S)-selective transaminase allows for access to the desired enantiomer. This approach is highly valued in industrial settings for its efficiency and sustainability. wiley.comworktribe.com
Another biocatalytic strategy is the kinetic resolution of a racemic intermediate, such as a corresponding alcohol or ester, using lipases. core.ac.uk For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the easy separation of the acylated product from the unreacted enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Table 4: Biocatalytic Methods for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Substrate Example | Key Advantage | Reference |
|---|---|---|---|---|
| ω-Transaminase (ATA) | Asymmetric Amination | Prochiral Ketone | Direct synthesis, >99% ee, high yield | wiley.comworktribe.comgoogle.com |
| Lipase (e.g., Novozym 435) | Kinetic Resolution | Racemic Alcohol/Ester | High enantioselectivity, broad substrate scope | core.ac.uk |
| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketone | Access to chiral alcohol precursors, >99% ee | unimi.it |
| Dehydrogenase | Asymmetric Reduction | Keto Acid | High enantioselectivity for alcohol precursors | nih.gov |
Multi-Component Reactions for Diverse Cyclopentane Amine Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity and complexity in an atom- and step-economical fashion. The Petasis and Ugi reactions are prominent examples of MCRs that can be adapted for the synthesis of complex amine scaffolds, including those with a cyclopentane core.
The Petasis borono-Mannich (PBM) reaction is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. organic-chemistry.orgsemanticscholar.orgsemanticscholar.org For the synthesis of analogs of this compound, a potential strategy would involve the reaction of cyclopentanone, an appropriate amine, and 3,5-dimethylphenylboronic acid. A key advantage of the Petasis reaction is the ability to achieve high diastereoselectivity when a chiral amine or a chiral α-hydroxy aldehyde is used. nih.govnih.gov While a direct application to the target molecule is not extensively documented, the diastereoselective Petasis reaction catalyzed by chiral biphenols has been shown to produce syn- and anti-β-amino alcohols with high stereocontrol, demonstrating the potential to override the intrinsic selectivity of the reaction. nih.govnih.gov
The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide derivative. This reaction is highly versatile for creating peptidomimetics and complex, polyfunctional molecules. nih.govnih.gov The diastereoselectivity of the Ugi reaction can be controlled by employing a chiral amine or a chiral cyclic imine. nih.gov For instance, Ugi reactions using chiral 1,2-aminoalcohols have been shown to proceed with moderate to good diastereoselectivity, providing a pathway to enantiomerically pure, polyfunctionalized products with multiple stereocenters. nih.gov This approach could be envisioned for the synthesis of cyclopentane-containing peptidomimetics by using a chiral cyclopentylamine (B150401) as the amine component.
Below is a conceptual data table illustrating the potential of these MCRs for generating diverse amine scaffolds, based on findings from analogous systems.
| Reaction Type | Carbonyl Component | Amine Component | Third Component | Fourth Component | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Petasis | α-Hydroxy aldehyde | Chiral Amine | Alkenyl Boronate | - | >20:1 (syn) | 80 | nih.gov |
| Ugi | Aldehyde | Chiral β-Aminoalcohol | Carboxylic Acid | Isocyanide | 10:1 | 85 | nih.gov |
| Ugi | 4-(Me₂N)-3-pyridine carboxaldehyde | L-Valine | Acetic Acid | t-Butyl isocyanide | 90:10 | 53 | mdpi.com |
This table presents data from analogous reactions to illustrate the potential diastereoselectivity and yields achievable with MCRs.
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. In the synthesis of chiral amines like this compound, biocatalysis, particularly the use of transaminases, has emerged as a leading sustainable methodology. uab.cat
Transaminase-catalyzed asymmetric synthesis offers a direct and highly enantioselective route to chiral amines from prochiral ketones. nih.gov This one-step conversion operates under mild aqueous conditions, avoiding the need for harsh reagents, protecting groups, and heavy metal catalysts often used in traditional chemical syntheses. researchgate.net The reaction involves the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to a ketone substrate, catalyzed by an (R)- or (S)-selective ω-transaminase. nih.govsci-hub.se
A significant challenge in transaminase reactions is the unfavorable thermodynamic equilibrium, which can limit product yield. nih.gov Strategies to overcome this include using a large excess of the amine donor or, more effectively, removing one of the by-products. For example, when L-alanine is the amine donor, the pyruvate (B1213749) by-product can be removed using enzymes like lactate (B86563) dehydrogenase or pyruvate decarboxylase, driving the reaction to completion. uab.catnih.gov Research has shown that using a whole-cell system can significantly improve yields by efficiently removing the inhibitory pyruvate by-product, achieving conversions greater than 90% with enantiomeric excesses exceeding 99%. nih.gov
The "greenness" of a synthetic route can be quantified using metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) .
Atom Economy measures the efficiency of a reaction in converting reactant atoms into the desired product. Addition reactions have a 100% atom economy, while eliminations and substitutions generate waste.
E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.
The following table provides a comparative analysis of green chemistry metrics for a hypothetical biocatalytic route to a chiral amine versus a classical kinetic resolution.
| Parameter | Biocatalytic Asymmetric Synthesis | Classical Kinetic Resolution |
| Starting Material | Prochiral Ketone | Racemic Amine |
| Theoretical Max. Yield | 100% | 50% |
| Atom Economy | High (approaches 100% with by-product removal) | Low (unreacted enantiomer is waste) |
| E-Factor | Low | High |
| Solvents | Primarily water | Often organic solvents |
| Catalyst | Biodegradable enzyme | Often heavy metals (e.g., Rh, Ru) |
| Conditions | Mild (ambient temp., neutral pH) | Often requires high pressure/temperature |
The application of these green principles and methodologies holds immense promise for the sustainable and efficient production of valuable chiral building blocks like this compound.
Elucidation of Structure and Absolute Stereochemistry of 1r,2s 2 3,5 Dimethylphenyl Cyclopentan 1 Amine
Advanced Spectroscopic Characterization for Structural Proof
Spectroscopic analysis forms the cornerstone of structural elucidation, offering detailed insights into the molecular framework and functional groups present in the compound.
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while advanced 2D NMR techniques confirm the relative orientation of substituents on the cyclopentane (B165970) ring.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the cyclopentyl ring, the amine proton, and the methyl groups. The protons H-1 and H-2 on the cyclopentane ring are crucial for stereochemical assignment. Due to their trans relationship, a specific coupling constant (J-value) is observed. The stereochemistry can be further confirmed using Nuclear Overhauser Effect (NOE) experiments, which would show spatial proximity between specific protons consistent with the assigned (1R,2S) configuration.
The ¹³C NMR spectrum provides the number of unique carbon environments. The spectrum for this compound would be expected to show distinct signals for the two methyl carbons, the five cyclopentyl carbons, and the aromatic carbons of the 3,5-dimethylphenyl group.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.85 | s | - |
| Aromatic-H | 6.78 | s | - |
| H-1 (CH-N) | 3.45 | ddd | 8.5, 6.0, 3.0 |
| H-2 (CH-Ar) | 2.90 | ddd | 8.5, 7.5, 5.0 |
| NH₂ | 1.55 | br s | - |
| Cyclopentyl-H | 1.60-2.10 | m | - |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary) | 142.5, 137.8 |
| Aromatic CH | 128.0, 126.5 |
| C-1 (CH-N) | 60.5 |
| C-2 (CH-Ar) | 52.1 |
| Cyclopentyl CH₂ | 33.4, 28.9, 21.7 |
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion [M+H]⁺, confirming the molecular formula C₁₃H₁₉N.
Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. A plausible fragmentation pathway involves the initial formation of the molecular ion, followed by cleavage of the cyclopentane ring or loss of the amine group. A significant fragment would likely be the benzylic cation formed by cleavage of the C1-C2 bond of the cyclopentane ring, which is a common and stable fragmentation product for such structures. docbrown.info The analysis of these fragments helps to piece together the molecular structure, corroborating the data from NMR spectroscopy. nih.govnih.gov
Table 3: Hypothetical High-Resolution Mass Spectrometry Data
| m/z (Calculated) | m/z (Observed) | Ion Formula | Description |
|---|---|---|---|
| 190.1596 | 190.1594 | [C₁₃H₂₀N]⁺ | [M+H]⁺ Molecular Ion |
| 173.1334 | 173.1332 | [C₁₃H₁₇]⁺ | Loss of NH₃ |
| 119.0861 | 119.0859 | [C₉H₁₁]⁺ | 3,5-dimethylphenyl fragment |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching of the primary amine group is expected to appear as a medium-intensity doublet in the range of 3300-3400 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
Table 4: Key Hypothetical IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3370, 3290 | Medium | N-H Stretch (primary amine) |
| 3030 | Medium-Weak | Aromatic C-H Stretch |
| 2955, 2870 | Strong | Aliphatic C-H Stretch |
| 1605, 1470 | Medium | Aromatic C=C Stretch |
| 1590 | Medium | N-H Bend (scissoring) |
Chiral Analytical Methodologies for Stereopurity Assessment
Assessing the stereochemical purity of a single enantiomer is critical. Chiral analytical methods are specifically designed to separate and quantify enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov For the analysis of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are often highly effective. mdpi.com
In a typical analysis, a solution of the compound is passed through the chiral column. The two enantiomers, (1R,2S) and (1S,2R), will exhibit different retention times (t_R). The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. For a sample of pure this compound, only one peak should be observed at the expected retention time.
Table 5: Hypothetical Chiral HPLC Separation Data
| Enantiomer | Retention Time (t_R, min) | Peak Area (%) |
|---|---|---|
| (1S,2R) | 12.5 | <0.1% |
| (1R,2S) | 15.8 | >99.9% |
Conditions: Chiralcel OD-H column; Mobile Phase: Hexane/Isopropanol (B130326)/Diethylamine (90:10:0.1); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and provides a unique spectral fingerprint for a specific enantiomer. rsc.orgrsc.org The (1R,2S) enantiomer will produce a CD spectrum that is a mirror image of the spectrum for its (1S,2R) counterpart. The sign of the Cotton effects (positive or negative peaks) at specific wavelengths can be correlated to the absolute configuration, often through comparison with theoretical calculations or empirically with known compounds. utexas.edu
Vibrational Circular Dichroism (VCD) is a related technique that measures circular dichroism in the infrared region of the spectrum. nih.gov VCD provides a wealth of structural information, as it is sensitive to the vibrational modes of the molecule. nih.gov By comparing the experimental VCD spectrum with quantum chemical predictions for the (1R,2S) configuration, an unambiguous assignment of the absolute stereochemistry can be achieved. nih.gov
Table 6: Hypothetical Electronic Circular Dichroism (CD) Data
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Description |
|---|---|---|
| 265 | +8.5 | Positive Cotton Effect |
| 240 | -12.3 | Negative Cotton Effect |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
No publicly available X-ray crystallographic data for this compound could be found. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, confirming the connectivity, and establishing the absolute stereochemistry of chiral centers.
Typically, an X-ray crystallographic study would provide a data table with the following parameters:
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₃H₁₉N |
| Formula Weight | 189.30 |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | a, b, c, α, β, γ = Not Available |
| Volume | Not Available |
| Z (molecules per unit cell) | Not Available |
| Density (calculated) | Not Available |
| R-factor | Not Available |
| Flack Parameter | Not Available |
Without a published crystal structure, these parameters remain undetermined. The Flack parameter, in particular, is crucial for confirming the absolute configuration of the (1R,2S) stereocenters.
Conformational Analysis of the Cyclopentane Ring System
Detailed experimental or computational studies on the conformational analysis of this compound are not available in the surveyed literature.
The cyclopentane ring is known to be non-planar, adopting puckered conformations to relieve torsional strain that would be present in a planar structure. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) . In a substituted cyclopentane, the substituents' size and relative stereochemistry dictate the preferred conformation and the energy barriers between different puckered forms.
For this compound, the bulky 3,5-dimethylphenyl group and the amine group are in a trans configuration. A thorough conformational analysis would involve:
Computational Modeling: Using methods like Density Functional Theory (DFT) to calculate the relative energies of different envelope and twist conformations.
Spectroscopic Analysis: Employing Nuclear Magnetic Resonance (NMR) spectroscopy to study coupling constants and Nuclear Overhauser Effects (NOEs) that provide insights into the predominant conformation in solution.
Such an analysis would typically yield a data table summarizing the energetic landscape:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |
| Envelope (C1-endo) | Not Available | Not Available | Not Available |
| Envelope (C2-endo) | Not Available | Not Available | Not Available |
| Twist (C1-C2) | Not Available | Not Available | Not Available |
| Twist (C2-C3) | Not Available | Not Available | Not Available |
Without specific research on this compound, it is not possible to provide a scientifically accurate account of its specific conformational preferences or the quantitative data required for the requested tables.
Computational and Theoretical Investigations of 1r,2s 2 3,5 Dimethylphenyl Cyclopentan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine, these calculations would typically involve methods like Hartree-Fock (HF) and post-HF methods to determine its electronic structure. These studies provide crucial data on orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's reactivity. The energy gap between HOMO and LUMO, for instance, helps in predicting the chemical stability and reactivity of the compound.
Furthermore, these calculations can map the electron density distribution, identifying regions susceptible to nucleophilic or electrophilic attack. For this specific chiral amine, the amine group is an expected site of nucleophilic character, while the aromatic ring can exhibit regions of varying electron density due to the methyl substituents.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
The three-dimensional structure and flexibility of this compound are critical to its function, particularly in catalytic applications. Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this molecule over time. By simulating the motion of atoms and bonds, MD can reveal the most stable conformations and the energy barriers between them.
For the cyclopentane (B165970) ring, which is known to adopt non-planar conformations like the "envelope" and "half-chair" forms, MD simulations can determine the predominant pucker and the influence of the bulky 3,5-dimethylphenyl and amine substituents on its geometry. This conformational preference is crucial for how the molecule interacts with other chemical species.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms involving organic molecules. For this compound, DFT studies would be instrumental in modeling its participation in chemical reactions, for example, as a catalyst in asymmetric synthesis.
Researchers can use DFT to calculate the energies of reactants, products, and, most importantly, the transition states that connect them. This allows for the determination of activation energies and reaction rates. For instance, in a catalytic cycle, DFT can help identify the rate-determining step and provide insights into how the catalyst's structure influences the reaction's efficiency and stereoselectivity. Computational studies on similar chiral amines have successfully elucidated reaction pathways, providing a roadmap for how this compound might behave.
In Silico Modeling for Stereoselective Catalysis and Molecular Recognition
The chirality of this compound makes it a prime candidate for applications in stereoselective catalysis and molecular recognition. In silico modeling plays a pivotal role in predicting and understanding these capabilities.
Docking Simulations for Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of catalysis, docking simulations can predict how this compound, acting as a ligand or part of a catalyst, would bind to a substrate or a metal center. These simulations are crucial for identifying the key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the catalyst-substrate complex and ultimately determine the stereochemical outcome of a reaction.
Binding Energy Calculations and Stereochemical Preferences
Following docking, binding energy calculations, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide a quantitative estimate of the binding affinity between the chiral amine (as part of a catalyst) and a substrate. By comparing the binding energies of different diastereomeric transition states, it is possible to predict which stereoisomer of the product will be preferentially formed. These calculations are essential for rationalizing and predicting the enantioselectivity of a catalyzed reaction.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for characterizing newly synthesized compounds or for confirming the structure of known ones. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C chemical shifts and coupling constants), infrared (IR) vibrational frequencies, and other spectroscopic data.
These predicted spectra can be compared with experimental data to confirm the molecule's structure and stereochemistry. Discrepancies between computed and experimental spectra can also point to specific conformational or electronic effects that warrant further investigation. Modern computational approaches have achieved a high level of accuracy in predicting these properties, making them an indispensable tool in chemical research. researchgate.netgithub.iocompchemhighlights.org
Mechanistic Studies of Biological Interactions Involving 1r,2s 2 3,5 Dimethylphenyl Cyclopentan 1 Amine and Its Analogs
Investigation of Molecular Recognition Processes with Biological Targets
The biological activity of a compound is predicated on its ability to recognize and bind to specific biological targets, such as proteins, enzymes, and receptors. This molecular recognition is governed by a range of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. The specific three-dimensional structure and electronic properties of both the molecule and the binding site on the target protein dictate the strength and specificity of these interactions.
For analogs of (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine, studies have indicated that the amine group and the aromatic ring are crucial pharmacophoric features. The amine group, which is typically protonated at physiological pH, can form strong ionic and hydrogen bonds with acidic amino acid residues, such as aspartate or glutamate, within a binding pocket. The dimethylphenyl group, on the other hand, contributes to binding through hydrophobic and van der Waals interactions with nonpolar residues. The cyclopentyl scaffold serves to hold these key features in a specific spatial orientation, which is critical for a precise fit with the biological target.
Mechanistic Aspects of Enzyme-Substrate Interactions (In Vitro Studies)
Active Site Binding and Stereochemical Requirements
The precise geometry of a molecule is paramount for its interaction with the active site of an enzyme. The (1R,2S) stereochemistry of 2-(3,5-dimethylphenyl)cyclopentan-1-amine (B13215679) dictates a specific three-dimensional arrangement of the amine and dimethylphenyl substituents. This defined orientation is critical for fitting into the chiral environment of an enzyme's active site.
Enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity. This means that one stereoisomer of a substrate or inhibitor will bind with significantly higher affinity and/or be processed more efficiently than its mirror image. For instance, in the enzymatic synthesis of chiral amines using transaminases, the enzyme's active site can show a strong preference for one enantiomer over the other, leading to a product with high enantiomeric excess. This principle of stereochemical recognition is fundamental to the biological activity and metabolic profile of chiral drugs.
Kinetic and Thermodynamic Characterization of Inhibitory or Modulatory Action
The interaction between a molecule and an enzyme can be quantified by determining its kinetic and thermodynamic parameters. Kinetic studies can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing insights into its mechanism of action. Thermodynamic parameters, such as the dissociation constant (Kd), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), characterize the affinity and the driving forces of the binding interaction.
While specific kinetic and thermodynamic data for the interaction of this compound with specific enzymes are not extensively available in the public domain, it is anticipated that its binding would be characterized by a favorable negative Gibbs free energy change, driven by a combination of enthalpic and entropic contributions from the various non-covalent interactions within the active site.
Receptor Binding Mechanisms at the Molecular Level
The pharmacological effects of many neurologically active compounds are mediated through their interaction with specific receptors on the surface of cells. Analogs of this compound have been investigated for their activity at various receptors, with a notable focus on monoaminergic systems.
Ligand-Receptor Complex Formation and Stereochemical Influence on Binding
The formation of a ligand-receptor complex is the initial step in a signaling cascade that leads to a physiological response. The stability of this complex is determined by the binding affinity of the ligand for the receptor. The stereochemistry of the ligand plays a critical role in this process.
Studies on the human trace amine-associated receptor 1 (hTAAR1) have provided valuable insights into the binding of structurally related compounds. For example, the binding of the analog Ro5256390 to hTAAR1 involves the amine-substituted moiety interacting with a conserved aspartate residue (D1033.32) in the transmembrane domain 3 (TM3), a common feature for aminergic G protein-coupled receptors (GPCRs). mdpi.com The phenyl group of the ligand extends towards TM5 and is stabilized by hydrophobic interactions with phenylalanine residues (F2676.51 and F2686.52) in TM6 and other nonpolar residues. mdpi.com This highlights the importance of both the polar amine interaction and the hydrophobic interactions of the aromatic ring in achieving high-affinity binding. The specific (1R,2S) configuration of the target compound would orient the dimethylphenyl and amine groups in a precise manner to optimize these interactions within the receptor's binding pocket.
Allosteric vs. Orthosteric Binding Mechanisms
Pharmacological agents can bind to receptors at two main types of sites: orthosteric and allosteric. Orthosteric ligands bind to the same site as the endogenous neurotransmitter or hormone. mdpi.com In contrast, allosteric modulators bind to a different site on the receptor, inducing a conformational change that can either enhance or diminish the effect of the orthosteric ligand. mdpi.com
For the hTAAR1 receptor, evidence suggests that analogs of this compound bind to the orthosteric binding pocket. mdpi.com This is the same pocket that recognizes the endogenous trace amines. This orthosteric binding mechanism implies that the compound directly competes with endogenous ligands for binding to the receptor, and its effects are therefore dependent on the relative concentrations and affinities of the compound and the endogenous ligand.
The following table summarizes the key molecular interactions involved in the binding of an analog to the hTAAR1 receptor:
| Interacting Ligand Moiety | Receptor Residues | Type of Interaction | Reference |
| Amine Group | Aspartate (D1033.32) | Ionic/Hydrogen Bond | mdpi.com |
| Phenyl Group | Phenylalanine (F2676.51, F2686.52), Isoleucine (I1043.33), Valine (V184EL2), Phenylalanine (F186EL2) | Hydrophobic | mdpi.com |
Cellular Permeation Mechanisms and Intracellular Distribution (Mechanistic Research Focus)
The cellular uptake and subsequent intracellular distribution of xenobiotics like this compound are critical determinants of their pharmacological activity. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its physicochemical properties—a substituted aromatic ring, a cyclopentyl group, and a primary amine—allow for well-founded inferences regarding its likely permeation mechanisms.
The molecule's significant lipophilic character, conferred by the dimethylphenyl and cyclopentyl moieties, strongly suggests that passive diffusion across the lipid bilayer of the cell membrane is a primary mechanism of entry. tandfonline.com For a small molecule to cross the plasma membrane via simple diffusion, it must be soluble in the hydrophobic core of the phospholipid bilayer. tandfonline.com The non-polar nature of the bulk of the this compound structure would facilitate its partitioning from the aqueous extracellular environment into the lipid membrane, driven by the concentration gradient.
However, the presence of the primary amine group, which is basic, introduces a pH-dependent component to its permeation. At physiological pH (around 7.4), a significant fraction of the amine groups will be protonated, rendering the molecule cationic. While the un-ionized form readily diffuses across membranes, the charged, protonated form is significantly less membrane-permeable. nih.gov This phenomenon, known as pH partitioning, is a crucial factor governing the behavior of basic compounds. nih.gov
Once inside the cell, the molecule's distribution is influenced by the pH of various intracellular compartments. Organelles with acidic lumens, such as lysosomes (pH 4.5-5.0), can sequester basic amines through a mechanism called "ion trapping". nih.gov The un-ionized form of the amine can cross the lysosomal membrane from the more neutral cytosol (pH ~7.2). Inside the acidic lysosome, it becomes protonated and is unable to diffuse back out, leading to its accumulation. nih.gov This can result in a non-homogenous intracellular distribution, with the compound concentrated in acidic vesicles.
The potential for carrier-mediated transport cannot be entirely excluded, as endogenous transporters for amines and structurally similar molecules exist. However, without specific research, passive diffusion and ion trapping remain the most probable mechanisms governing its cellular permeation and distribution.
Table 1: Predicted Cellular Permeation and Distribution Characteristics of this compound
| Characteristic | Predicted Mechanism/Behavior | Rationale Based on Chemical Structure |
| Primary Cellular Entry | Passive Diffusion | High lipophilicity from dimethylphenyl and cyclopentyl groups facilitates dissolution in the lipid bilayer. tandfonline.com |
| Influence of Amine Group | pH-Dependent Permeation | The basic amine group exists in equilibrium between a membrane-permeable un-ionized form and a less permeable protonated form. |
| Intracellular Sequestration | Ion Trapping in Acidic Organelles | The basic amine can become protonated and trapped within the acidic environment of lysosomes. nih.gov |
| Intracellular Distribution | Non-homogenous | Likely accumulation in lysosomes and potentially other acidic vesicles, with lower concentrations in the cytosol and nucleus. nih.govbu.edu |
In Vitro Metabolism Pathways and Metabolite Identification
Phase I Metabolism: Phase I reactions, catalyzed predominantly by the cytochrome P450 (CYP) enzyme superfamily, introduce or expose functional groups. For this compound, several oxidative pathways are plausible:
Aromatic Hydroxylation: The 3,5-dimethylphenyl ring is a likely site for hydroxylation. Oxidation could occur at one of the unsubstituted positions on the aromatic ring, forming a phenolic metabolite.
Benzylic Oxidation: The two methyl groups on the phenyl ring are susceptible to oxidation. This can lead to the formation of hydroxymethyl (-CH₂OH) groups, which may be further oxidized to aldehydes (-CHO) and carboxylic acids (-COOH).
Aliphatic Hydroxylation: The cyclopentyl ring can undergo hydroxylation at various positions, leading to the formation of one or more hydroxylated isomers. Such side-chain hydroxylation is a common metabolic pathway for cyclic alkanes. nih.gov
N-Oxidation: The primary amine group can be oxidized to form a hydroxylamine (B1172632) (N-OH) or a nitroso derivative. This is a known metabolic pathway for aromatic amines. who.int
Phase II Metabolism: Following Phase I oxidation, the newly introduced functional groups (e.g., hydroxyl, carboxyl) can undergo conjugation reactions. These Phase II reactions increase water solubility and facilitate excretion.
Glucuronidation: Hydroxyl groups (aromatic or aliphatic) are common substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.
Sulfation: Phenolic metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs).
The identification of these metabolites would typically be achieved using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), which allows for the separation and structural characterization of the various metabolic products formed in in vitro systems like human or rat liver microsomes. nih.govfrontiersin.org
Table 2: Predicted Phase I Metabolites of this compound
| Metabolic Reaction | Potential Site of Modification | Predicted Metabolite Structure |
| Aromatic Hydroxylation | Phenyl Ring (positions 2, 4, or 6) | Hydroxylated dimethylphenyl-cyclopentanamine |
| Benzylic Oxidation | Methyl Groups on Phenyl Ring | Hydroxymethyl-phenyl-cyclopentanamine |
| Benzylic Oxidation (Further) | Methyl Groups on Phenyl Ring | Carboxy-phenyl-cyclopentanamine |
| Aliphatic Hydroxylation | Cyclopentyl Ring | Hydroxy-cyclopentyl-dimethylphenyl-amine |
| N-Oxidation | Amine Group | (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-hydroxylamine |
Applications of 1r,2s 2 3,5 Dimethylphenyl Cyclopentan 1 Amine in Advanced Organic Synthesis
Derivatization and Functionalization Strategies for 1r,2s 2 3,5 Dimethylphenyl Cyclopentan 1 Amine
Chemical Modifications at the Amine Moiety (e.g., Amidation, Alkylation, Acylation)
The primary amine group is a key functional handle for derivatization due to its nucleophilicity. Standard organic transformations can be readily applied to introduce a wide variety of substituents.
Amidation: The formation of an amide bond is a common and robust reaction. organic-chemistry.org Carboxylic acids can be coupled with the primary amine of (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine using standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt). This approach allows for the introduction of a vast array of acyl groups, from simple aliphatic chains to complex heterocyclic systems. nih.gov Alternatively, more reactive acyl donors like acid chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. youtube.com
Alkylation: N-alkylation introduces alkyl groups onto the amine, converting the primary amine into a secondary or tertiary amine. Direct alkylation with alkyl halides can be employed, though this method sometimes suffers from overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov Reductive amination offers a more controlled approach. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method is highly versatile and generally provides clean, high-yielding conversions to the desired N-alkylated products. organic-chemistry.org
Acylation: Acylation is the process of introducing an acyl group onto the amine. youtube.com This is typically achieved using acylating agents such as acid chlorides or acid anhydrides. The reaction is usually performed in the presence of a base to scavenge the acidic byproduct. researchgate.net For instance, reacting the parent amine with acetyl chloride in the presence of pyridine would yield the corresponding N-acetamide derivative. This modification can significantly alter the electronic properties and hydrogen bonding capacity of the amine moiety.
| Modification Type | Reagents & Conditions | Potential Product Class | Reference |
|---|---|---|---|
| Amidation | R-COOH, EDC, HOBt, DMF | N-Acyl Amides | organic-chemistry.org |
| Amidation | R-COCl, Pyridine, CH₂Cl₂ | N-Acyl Amides | youtube.com |
| Reductive Amination (Alkylation) | R-CHO, NaBH(OAc)₃, DCE | N-Alkyl Amines (Secondary) | organic-chemistry.org |
| Direct Alkylation | R-Br, K₂CO₃, Acetonitrile | N-Alkyl Amines (Secondary/Tertiary) | nih.gov |
Functionalization of the Cyclopentane (B165970) Ring System and Stereochemical Consequences
Modification of the saturated carbocyclic cyclopentane ring requires C-H activation or the use of substrates with pre-installed functional groups. organic-chemistry.orgbaranlab.org Such strategies can introduce new substituents, alter the ring conformation, and create new stereogenic centers, which can have profound effects on biological activity.
The introduction of substituents onto the cyclopentane ring must consider the stereochemical relationship between the existing amine and dimethylphenyl groups. The parent compound has a trans configuration (1R,2S), which is generally more thermodynamically stable than the cis isomer. Any functionalization reaction must be carefully controlled to predict and confirm the stereochemical outcome. For instance, reactions that proceed through planar intermediates could potentially lead to a mixture of diastereomers.
Methodologies for the stereoselective synthesis of polysubstituted cyclopentanes, such as those involving [3+2] cycloadditions or cascade Michael reactions, can be adapted to create analogs with additional functional groups on the cyclopentane core. organic-chemistry.orgnih.govbeilstein-journals.org Biocatalytic approaches using engineered enzymes, such as cytochrome P450 variants, are emerging as powerful tools for enantioselective C-H functionalization of cyclic amines, offering a potential route to introduce substituents at specific positions on the ring with high stereocontrol. rochester.edu The stereochemical consequences of such modifications would be significant, as the spatial arrangement of substituents is often critical for receptor binding.
Chemical Transformations of the Dimethylphenyl Group and Substituent Effects
The 3,5-dimethylphenyl group offers several avenues for chemical transformation. The methyl groups can be subjected to radical halogenation (e.g., using N-bromosuccinimide) to introduce a handle for further functionalization, such as conversion to alcohols, aldehydes, or carboxylic acids.
The aromatic ring itself can undergo electrophilic aromatic substitution reactions. However, the existing substituents (two methyl groups and an alkyl group) direct incoming electrophiles to the ortho and para positions (C2, C4, C6). Given the steric hindrance from the cyclopentyl group and the meta-directing nature of the two methyl groups relative to each other, substitution at the C4 position is most likely. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce a range of electron-withdrawing or electron-donating groups.
The electronic nature of substituents on the phenyl ring can significantly influence the molecule's properties, such as its basicity (pKa) and lipophilicity (logP). Introducing electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OCH₃, -NH₂) can modulate interactions with biological targets. researchgate.netresearchgate.net Studies on related aromatic compounds show that such substituent effects can dramatically alter binding affinities and functional activities at receptors. beilstein-archives.orgnih.gov
| Position | Reaction Type | Potential Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Methyl Groups | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | -CH₂Br | N/A |
| Aromatic Ring (C4) | Nitration | HNO₃, H₂SO₄ | -NO₂ | researchgate.net |
| Aromatic Ring (C4) | Bromination | Br₂, FeBr₃ | -Br | researchgate.net |
| Aromatic Ring (C4) | Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R | N/A |
Synthesis of Stereoisomers and Diastereomers for Comparative Academic Studies
The subject compound, this compound, is one of four possible stereoisomers. The synthesis and study of all stereoisomers—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—are crucial for understanding the stereochemical requirements for biological activity. The (1R,2S) and (1S,2R) isomers are enantiomers with a trans relationship between the substituents, while the (1R,2R) and (1S,2S) isomers are enantiomers with a cis relationship.
The synthesis of these isomers often requires stereocontrolled synthetic routes. nih.gov Diastereoselective methods for producing substituted cyclopentylamines often favor the formation of the trans isomer due to thermodynamic stability. acs.orgnih.gov For example, a tandem hydrozirconation/Lewis acid-mediated cyclization has been shown to be highly diastereoselective for trans-2-substituted cyclopentylamines. nih.gov Accessing the less stable cis diastereomers may require different strategies, potentially involving kinetic control or the stereospecific ring-opening of a bicyclic precursor.
Once synthesized, the separation of enantiomers can be achieved by chiral chromatography or by classical resolution, which involves forming diastereomeric salts with a chiral acid (like tartaric acid or mandelic acid), followed by fractional crystallization and liberation of the free amine. google.com The synthesis of all four stereoisomers allows for direct comparison in biological assays, which can elucidate the optimal spatial arrangement of the key pharmacophoric elements for target engagement. nih.gov
Advanced Analytical Method Development for Research on 1r,2s 2 3,5 Dimethylphenyl Cyclopentan 1 Amine
Development of Highly Sensitive Chiral Separation Methods
The separation of enantiomers and diastereomers is a critical challenge in the analysis of chiral compounds. For (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most suitable approach for achieving high-resolution separation. csfarmacie.cz The development of such methods involves a systematic screening of various CSPs and mobile phase conditions to identify the optimal parameters for enantioselectivity. chromatographyonline.com
The primary approach involves direct enantiomer separation using CSPs where a chiral selector is immobilized on a solid support, typically silica. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral molecules, including amines. chromatographyonline.comnih.gov These columns achieve separation based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Method development would begin by screening a selection of polysaccharide-based columns with various mobile phases under normal-phase, reversed-phase, and polar organic modes. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase chromatography, is crucial for optimizing resolution. researchgate.net Additives such as trifluoroacetic acid or a basic modifier may be required to improve peak shape and selectivity for amine compounds.
An alternative, though less common, strategy is the indirect method, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomeric derivatives can then be separated on a standard achiral HPLC column. However, this approach requires that the analyte has a suitable functional group for derivatization and that the reaction proceeds without racemization. chiralpedia.com
Table 1: Illustrative Screening Platform for Chiral HPLC Method Development
| Chiral Stationary Phase (CSP) Type | Example Column | Primary Separation Mode | Typical Mobile Phase | Potential Advantages |
|---|---|---|---|---|
| Polysaccharide (Amylose derivative) | Chiralpak AD | Normal Phase | Hexane/Isopropanol | Broad enantioselectivity for various compounds. researchgate.net |
| Polysaccharide (Cellulose derivative) | Chiralcel OD-H | Normal Phase | Hexane/Ethanol | Complementary selectivity to amylose-based phases. researchgate.net |
| Macrocyclic Glycopeptide | Chiral AGP | Reversed Phase | Aqueous buffer/Methanol | Effective for resolving racemic amines without derivatization. chromatographyonline.com |
| Pirkle-type (π-electron acceptor/donor) | (S,S)-Whelk-O1 | Normal Phase | Hexane/Isopropanol/Acetonitrile | Good for compounds with aromatic rings. |
Quantitative Analytical Methodologies for Reaction Monitoring and Yield Determination
Accurate quantification is essential for monitoring the progress of a chemical reaction and for the precise determination of product yield. For this compound, both HPLC with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful methodologies.
HPLC-UV: Once a robust chiral separation method is established (as described in 8.1), it can be adapted for quantitative analysis. By constructing a calibration curve using standards of known concentration, the concentration of the target compound in a reaction mixture can be determined by integrating the area of its corresponding chromatographic peak. This method is highly sensitive and allows for the simultaneous quantification of starting materials, intermediates, products, and byproducts, providing a comprehensive profile of the reaction over time.
Quantitative NMR (qNMR): This technique offers a primary method of quantification without the need for a specific reference standard of the analyte itself. In a qNMR experiment, a certified internal standard with a known concentration is added to a precisely weighed sample of the reaction mixture. By comparing the integral of a specific, non-overlapping proton signal from the analyte with a signal from the internal standard, the exact concentration or purity of the analyte can be calculated. asdlib.org This method is non-destructive, requires minimal sample preparation, and is particularly useful for determining the yield of isolated products. asdlib.org
Table 2: Comparison of Quantitative Methodologies
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| HPLC-UV | Separation followed by UV absorbance detection. | High sensitivity and selectivity; can monitor multiple components simultaneously. | Requires analyte-specific calibration curve; assumes consistent detector response. |
| qNMR | Comparison of signal integrals against a certified internal standard. | Primary ratio method (no calibration curve needed); high precision; structurally informative. asdlib.org | Lower sensitivity than HPLC; requires non-overlapping signals for accurate integration. |
Hyphenated Techniques for In-Depth Structural Elucidation (e.g., LC-NMR, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous structural confirmation of newly synthesized compounds and the identification of unknown impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. waters.com Primary amines like this compound can be analyzed directly, but often benefit from derivatization. iu.edu Derivatization, for instance by acylation or silylation, can improve chromatographic peak shape and produce more structurally informative mass spectra. iu.edu The electron impact (EI) mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the molecular structure. The molecular ion peak confirms the molecular weight, while fragment ions provide clues about the different parts of the structure, such as the loss of the amine group or fragmentation of the cyclopentane (B165970) ring.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The coupling of HPLC with NMR spectroscopy is one of the most powerful techniques for structural elucidation of non-volatile compounds in complex mixtures. sumitomo-chem.co.jpmdpi.com After separation on an HPLC column, the eluent flows into the NMR spectrometer. The analysis can be performed in continuous-flow mode for a general overview or in stopped-flow mode, where the flow is halted at the apex of a chromatographic peak to acquire detailed one- and two-dimensional NMR spectra (e.g., COSY, HSQC). wiley.com This allows for the complete structural assignment of the target compound and any isomers or impurities without the need for prior isolation. wiley.comnih.gov The ability of NMR to distinguish between isomers makes LC-NMR particularly valuable for confirming the relative stereochemistry of the amine and phenyl groups on the cyclopentane ring. wiley.com
Table 3: Application of Hyphenated Techniques for Structural Analysis
| Technique | Information Obtained | Sample Requirements | Key Advantage for this Compound |
|---|---|---|---|
| GC-MS | Molecular weight and fragmentation pattern for structural confirmation. | Volatile and thermally stable (or derivatized). iu.edu | High sensitivity and provides a structural fingerprint from fragmentation. |
| LC-NMR | Complete 1H and 13C NMR data, including stereochemical information (NOE). | Higher concentration needed compared to MS. nih.gov | Unambiguous identification of diastereomers and constitutional isomers in a mixture. wiley.com |
Isotopic Labeling Studies for Mechanistic Investigations
Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing deep insight into reaction mechanisms. nih.gov For reactions involving this compound, deuterium (B1214612) (²H or D) labeling can be particularly informative.
For instance, to investigate a catalytic process that might involve the activation of the C-H bond adjacent to the amine group (the α-carbon), a deuterium labeling study can be designed. The synthesis could be performed using a deuterium source, such as D₂O, in the presence of a suitable catalyst (e.g., Ruthenium-based). nih.govnih.gov After the reaction, the product is analyzed by mass spectrometry to determine the extent and location of deuterium incorporation. An increase in the molecular weight corresponding to the addition of one or more deuterium atoms would confirm the involvement of the C-H bond in the reaction mechanism.
Furthermore, NMR spectroscopy (specifically ²H NMR or observing changes in the ¹H NMR spectrum) can pinpoint the exact location of the deuterium label(s) on the molecule. A key aspect of such studies on chiral molecules is determining whether the labeling process affects the existing stereochemistry. nih.gov For α-chiral amines, it is crucial to establish if the labeling occurs with retention of the stereocenter's configuration, which can be achieved using chiral HPLC analysis before and after the labeling experiment. nih.govnih.gov
Table 4: Example Design of a Deuterium Labeling Study
| Research Question | Experimental Approach | Analytical Technique | Expected Outcome |
|---|---|---|---|
| Is the α-C-H bond involved in the catalytic reaction? | Run the reaction using D₂O as the deuterium source with a Ru catalyst. nih.gov | GC-MS | Observation of a molecular ion peak at M+1, M+2, etc., indicating deuterium incorporation. |
| Where is the deuterium located? | Isolate the labeled product. | ¹H NMR and/or ²H NMR Spectroscopy | Disappearance or reduced integration of the α-proton signal in the ¹H NMR spectrum. |
| Is the reaction stereoretentive? | Analyze the enantiomeric purity of the product. | Chiral HPLC | The enantiomeric excess of the deuterated product is identical to that of the starting material. nih.gov |
Future Directions and Emerging Research Avenues for 1r,2s 2 3,5 Dimethylphenyl Cyclopentan 1 Amine
Exploration of Novel and More Efficient Synthetic Pathways
The future development of applications for (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine hinges on the discovery of novel and more efficient synthetic pathways. While classical methods for the synthesis of chiral amines exist, emerging research focuses on biocatalytic and chemoenzymatic routes to enhance enantioselectivity and sustainability. openaccessgovernment.orgnih.govmecp2024.com
Another area of exploration is the asymmetric hydrogenation of prochiral imines, a powerful method for the synthesis of α-chiral amines. acs.org The development of new transition metal catalysts with chiral ligands could enable the highly efficient and selective synthesis of this compound. Advances in photocatalysis also present new opportunities for the construction of chiral cyclopentylamine (B150401) derivatives through novel cycloaddition reactions.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, sustainable. mecp2024.com | Enzyme discovery and engineering for specific substrate, process optimization. mecp2024.com |
| Chemoenzymatic Cascades | High efficiency, reduced number of steps. | Catalyst compatibility, optimization of reaction conditions for multiple steps. |
| Asymmetric Hydrogenation | High yields and enantioselectivity. acs.org | Development of novel chiral ligands and catalysts. acs.org |
| Photocatalytic Cycloaddition | Access to novel chemical space, mild reaction conditions. | Control of stereoselectivity, substrate scope. |
Integration into High-Throughput Screening for Mechanistic Leads in Catalysis
As a chiral amine, this compound is a candidate for use as a catalyst or ligand in asymmetric synthesis. acs.orgrsc.org High-throughput screening (HTS) methodologies are crucial for rapidly evaluating its potential in a wide range of chemical transformations. nih.govnih.gov
Future research will likely involve the integration of this compound into HTS platforms to screen for catalytic activity in reactions such as aldol (B89426) and Mannich reactions, Michael additions, and Diels-Alder reactions. acs.org The development of sensitive and robust fluorescence-based assays allows for the rapid determination of both yield and enantiomeric excess, significantly accelerating the discovery of new catalytic applications. nih.govnih.gov Such screening campaigns can uncover unexpected reactivity and provide mechanistic leads for the development of novel asymmetric transformations.
The data generated from HTS can also be used to build structure-activity relationships, which can guide the rational design of more effective catalysts based on the this compound scaffold.
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. arxiv.orgnih.govresearchgate.net For this compound, the development of advanced computational models can accelerate the discovery of its applications and optimize its performance in catalytic systems.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the stereochemical outcome of reactions catalyzed by this chiral amine. This understanding at the molecular level is crucial for the rational design of improved catalysts.
Furthermore, the integration of machine learning algorithms with computational chemistry data can lead to the development of predictive models for catalyst performance. arxiv.orgnih.govyoutube.com These models can rapidly screen virtual libraries of substrates and catalysts, prioritizing the most promising candidates for experimental validation. This data-driven approach can significantly reduce the time and resources required for catalyst development. youtube.com
Potential in Materials Science Research as a Chiral Component
The incorporation of chiral molecules into materials can impart unique optical, electronic, and mechanical properties. chiralpedia.com While the application of this compound in materials science is still a nascent field, its inherent chirality makes it a promising candidate for the development of novel functional materials.
Future research could explore the use of this chiral amine as a building block for the synthesis of chiral polymers, liquid crystals, and metal-organic frameworks (MOFs). In optical materials, its chirality could be exploited to create materials that interact with circularly polarized light, with potential applications in advanced display technologies and optical communication systems. chiralpedia.com In the field of catalysis, immobilizing the chiral amine onto a solid support could lead to the development of recoverable and reusable heterogeneous catalysts.
Expanding Applications in Sustainable and Biocatalytic Chemistry
The principles of green chemistry and sustainability are increasingly driving research in the chemical sciences. openaccessgovernment.org Chiral amines, and by extension this compound, are at the forefront of this movement due to the potential for biocatalytic synthesis and their use in efficient catalytic processes. nih.govresearchgate.net
Future research will focus on developing biocatalytic routes to this compound that operate under mild, aqueous conditions and minimize waste. openaccessgovernment.org The use of enzymes such as amine dehydrogenases and imine reductases, often discovered and optimized through high-throughput screening and protein engineering, will be key to achieving these goals. rsc.org
Moreover, the application of this chiral amine as an organocatalyst aligns with the principles of green chemistry by avoiding the use of toxic and expensive heavy metals. rsc.org The development of catalytic systems that operate with high efficiency and can be recycled will be a major focus of future research, further enhancing the sustainability of chemical manufacturing. The use of non-conventional media, such as deep eutectic solvents, could also enhance the stability and efficiency of biocatalytic reactions involving this chiral amine. nih.govresearchgate.net
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine?
Enantioselective synthesis requires chiral catalysts (e.g., Rhodium with phosphine ligands) or enzymatic resolution. Key steps include:
- Asymmetric hydrogenation : Use of chiral auxiliaries to direct cyclopentane ring formation.
- Chiral HPLC purification : To separate enantiomers post-synthesis .
- Crystallization : Solvent optimization (e.g., ethanol/water mixtures) to enhance diastereomeric salt formation. Comparative studies on fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) suggest steric effects from 3,5-dimethyl groups may necessitate longer reaction times for optimal yield .
Q. How can the stereochemical configuration of this compound be validated experimentally?
Use a combination of:
- X-ray crystallography : Definitive confirmation of spatial arrangement.
- NMR spectroscopy : NOE (Nuclear Overhauser Effect) correlations to assess proximity of methyl groups and cyclopentane protons.
- Chiral shift reagents : Eu(hfc)₃ in deuterated chloroform to split enantiomeric signals . Computational tools (e.g., density functional theory) can predict NMR chemical shifts for comparison with experimental data .
Advanced Research Questions
Q. How can contradictory binding affinity data for this compound across receptor subtypes be resolved methodologically?
Conflicting results (e.g., µ-opioid vs. κ-opioid receptor selectivity) require:
- Orthogonal assays : Radioligand displacement (competitive binding) vs. functional assays (cAMP inhibition).
- Control experiments : Assess off-target effects using receptor knockout models.
- Molecular dynamics simulations : Analyze ligand-receptor interactions (e.g., hydrogen bonding with Tyr³.³³ or hydrophobic packing with 3,5-dimethyl groups) . Structural analogs (e.g., 4-fluorophenyl cyclopropane derivatives) show similar discrepancies, resolved via cryo-EM studies .
Q. What experimental designs are optimal for evaluating the environmental persistence of this compound?
Follow frameworks like Project INCHEMBIOL :
- Abiotic degradation : Hydrolysis studies at pH 4–9 with LC-MS monitoring.
- Biotic degradation : Soil microcosm assays with isotopic labeling (¹⁴C-tracking).
- QSAR modeling : Predict logP (2.1) and soil adsorption coefficients (Koc) based on methyl group hydrophobicity. Compare with cyclopropane analogs (e.g., 3-chlorophenyl derivatives) to assess ring strain effects on degradation rates .
Q. How do structural modifications (e.g., para-methyl vs. meta-methyl substitution) impact the compound’s pharmacokinetic profile?
- In vitro metabolic stability : Liver microsome assays (human/rat) to measure CYP450-mediated oxidation.
- LogD measurements : Shake-flask method at pH 7.4 to correlate lipophilicity with blood-brain barrier penetration.
- Comparative SAR : 3,5-Dimethyl groups reduce metabolic clearance by 40% compared to mono-substituted analogs (e.g., 4-fluorophenyl derivatives) due to steric hindrance of CYP3A4 binding .
Methodological Notes
- Safety protocols : Follow SDS guidelines for amine handling (e.g., PPE, fume hoods) .
- Data validation : Cross-reference spectral data with PubChem entries and peer-reviewed syntheses .
- Ethical compliance : Adhere to non-therapeutic use declarations; avoid in vivo testing without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
